molecular formula C10H14O2 B13311463 3-(But-2-yn-1-yl)oxane-3-carbaldehyde

3-(But-2-yn-1-yl)oxane-3-carbaldehyde

Cat. No.: B13311463
M. Wt: 166.22 g/mol
InChI Key: VABSTNYZANOWKH-UHFFFAOYSA-N
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Description

3-(But-2-yn-1-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of an oxane ring substituted with a but-2-yn-1-yl group and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-2-yn-1-yl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with but-2-yn-1-yl reagents under controlled conditions. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as this compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(But-2-yn-1-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(But-2-yn-1-yl)oxane-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(But-2-yn-1-yl)oxane-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(But-2-yn-1-yl)oxane-3-carbaldehyde is unique due to its specific combination of an oxane ring, a but-2-yn-1-yl group, and an aldehyde functional group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research purposes .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-but-2-ynyloxane-3-carbaldehyde

InChI

InChI=1S/C10H14O2/c1-2-3-5-10(8-11)6-4-7-12-9-10/h8H,4-7,9H2,1H3

InChI Key

VABSTNYZANOWKH-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCCOC1)C=O

Origin of Product

United States

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